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molecular formula C10H10BNO2 B044825 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile CAS No. 172732-52-4

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Cat. No. B044825
M. Wt: 187 g/mol
InChI Key: REQZFVYFYAZUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915415B2

Procedure details

49.0 g (334 mmol) 2-cyanobenzeneboronic acid and 25.9 g (340 mmol) 1,3-propanediol were dissolved in 1 L CH2Cl2 with stirring in a 2 L round bottom flask for 20 h. The solution was then poured over a filter with suction to remove gummy solids. The filtrate was then dried with anhydrous MgSO4 to remove residual water, filtered and evaporated of solvent to give light-colored oil. The oil was then dissolved in CH2Cl2 and purified on a silica gel plug using CH2Cl2 as eluent. The product fractions were evaporated down to give the product as clear oil (35.7 g, 57.2% yield).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57.2%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[B:9]([OH:11])[OH:10])#[N:2].[CH2:12](O)[CH2:13][CH2:14]O>C(Cl)Cl>[O:10]1[CH2:14][CH2:13][CH2:12][O:11][B:9]1[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)B(O)O
Name
Quantity
25.9 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a 2 L round bottom flask for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was then poured over
FILTRATION
Type
FILTRATION
Details
a filter with suction
CUSTOM
Type
CUSTOM
Details
to remove gummy solids
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was then dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
to remove residual water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated of solvent
CUSTOM
Type
CUSTOM
Details
to give light-colored oil
CUSTOM
Type
CUSTOM
Details
purified on a silica gel plug
CUSTOM
Type
CUSTOM
Details
The product fractions were evaporated down

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
O1B(OCCC1)C1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35.7 g
YIELD: PERCENTYIELD 57.2%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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